3-((Phenylamino)methyl)phenylboronic acid

描述

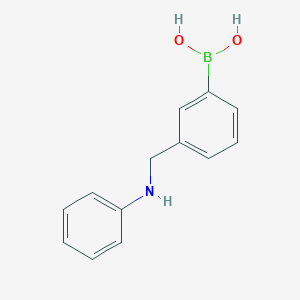

3-((Phenylamino)methyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a phenylamino methyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Phenylamino)methyl)phenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Group: The boronic acid group can be introduced via hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.

Substitution Reaction: The phenylamino methyl group can be introduced through a substitution reaction involving an appropriate amine and a benzyl halide derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can modify the phenylamino methyl group or other substituents on the phenyl ring.

Substitution: The compound can participate in various substitution reactions, particularly at the boronic acid group or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve the use of catalysts like palladium in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation Products: Boronic esters or boronate complexes.

Reduction Products: Reduced forms of the phenylamino methyl group.

Substitution Products: Various substituted phenylboronic acids.

科学研究应用

Chemistry Applications

Building Block in Organic Synthesis

- 3-((Phenylamino)methyl)phenylboronic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This reaction is essential for creating complex organic molecules, making this compound valuable in synthetic organic chemistry.

Catalysis

- The compound acts as a catalyst in various industrial processes, enhancing reaction rates and selectivity. Its boronic acid functionality allows it to facilitate reactions involving organohalides and other substrates.

Biological Applications

Anticancer Activity

- Research indicates that derivatives of phenylboronic acids, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported an IC50 value of approximately 50 nM for this compound against proteasome activity, suggesting its potential as a lead compound for cancer therapy .

Antimicrobial Activity

- The compound has also been evaluated for its antimicrobial properties. In studies involving beta-lactamase-producing bacteria, it demonstrated synergistic effects when combined with beta-lactam antibiotics. This synergy was particularly noted against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, where it restored the efficacy of antibiotics like meropenem .

Biomedical Applications

Drug Development

- This compound is being explored for its potential in drug development, particularly as a component of boron-containing drugs. Its ability to form covalent bonds with specific biological targets makes it an attractive candidate for therapeutic applications .

Glucose-Sensitive Polymers

- The compound has been incorporated into glucose-sensitive polymer systems that can regulate insulin release in diabetic patients. These polymers respond to changes in glucose levels, providing a self-regulated delivery mechanism that enhances therapeutic efficacy .

Data Tables

| Study | Activity | IC50/EC50 | Target |

|---|---|---|---|

| Study 1 | Anticancer | ~50 nM | Proteasome |

| Study 2 | Antimicrobial | FICI < 0.5 | KPC-2 |

Case Studies

Anticancer Studies

- A notable study reported that phenylboronic acids could induce apoptosis in multiple myeloma cells by inhibiting the proteasome pathway. The compound effectively halted cell cycle progression at the G2/M phase, leading to significant growth inhibition of U266 cells in vitro.

Antimicrobial Efficacy

作用机制

The mechanism of action of 3-((Phenylamino)methyl)phenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The phenylamino methyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

相似化合物的比较

Phenylboronic acid: Lacks the phenylamino methyl group, making it less versatile in certain reactions.

3-Methoxyphenylboronic acid: Contains a methoxy group instead of the phenylamino methyl group, leading to different reactivity and applications.

Benzeneboronic acid: A simpler structure with only the boronic acid group attached to a benzene ring.

Uniqueness: 3-((Phenylamino)methyl)phenylboronic acid is unique due to the presence of both the boronic acid group and the phenylamino methyl group, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in various fields of research and application.

生物活性

3-((Phenylamino)methyl)phenylboronic acid is an organoboron compound characterized by a boronic acid functional group linked to a phenyl ring, which is further substituted with a phenylamino methyl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique biological activities and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with biological molecules through reversible covalent bonding, particularly with diols and hydroxyl groups. This interaction is crucial in enzyme inhibition and molecular recognition processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming a complex with the active site serine residue, effectively blocking substrate access and cleavage.

- Signal Transduction Modulation : It may alter the activity of kinases or phosphatases, impacting phosphorylation states of signaling proteins.

- Gene Expression Regulation : Interactions with transcription factors can modulate gene expression, influencing cellular responses and metabolic pathways.

Biological Activity Overview

The biological activities of this compound include anticancer properties, antimicrobial effects, and potential applications in drug delivery systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that boronic compounds can reduce the viability of prostate cancer cells (PC-3) while maintaining the viability of healthy cells.

The compound's mechanism involves the inhibition of phosphoinositide-3-kinase (PI3K), a key player in cancer cell proliferation. Inhibition rates can reach up to 70% at specific concentrations, showcasing its potential as an anticancer agent .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various pathogens. Studies have reported that this compound exhibits growth inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Case Studies

- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of boronic compounds on cancer cells. Compounds similar to this compound were tested against PC-3 cells, showing significant reductions in cell viability compared to healthy fibroblast cells .

- Antimicrobial Testing : In another study, the antimicrobial efficacy of boronic acids was assessed against multiple microorganisms. The results indicated that certain derivatives could inhibit bacterial growth effectively while being less harmful to normal cells .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of boronic acids, including solubility and stability, significantly influence their bioavailability. The compound's interaction with biological systems can be affected by these factors, which are critical for its therapeutic application.

属性

IUPAC Name |

[3-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBQVDRMDKWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674452 | |

| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690957-43-8 | |

| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。